Pedaliin

Descripción general

Descripción

Pedaliin, also known as pedalitin-6-O-glucoside, is a flavonoid glycoside primarily found in the leaves of the sesame plant (Sesamum indicum L.). This compound has garnered attention due to its significant antioxidant and anti-cancer properties. This compound is a major constituent of sesame leaf extracts and has been studied for its potential health benefits, particularly in the context of oxidative stress and cancer prevention .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pedaliin can be synthesized through the glycosylation of pedalitin, a flavonoid aglycone. The glycosylation process typically involves the use of glycosyl donors such as glucose derivatives in the presence of catalysts like Lewis acids. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the flavonoid structure.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of sesame leaves. The leaves are subjected to ethanol extraction, followed by purification using high-performance liquid chromatography (HPLC). This method ensures the isolation of this compound with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Pedaliin undergoes various chemical reactions, including:

Oxidation: this compound exhibits antioxidant properties by undergoing oxidation reactions, scavenging free radicals, and reducing oxidative stress.

Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release its aglycone, pedalitin, and glucose.

Glycosylation: this compound can participate in glycosylation reactions to form other glycoside derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

Glycosylation: Glycosyl donors such as glucose derivatives in the presence of catalysts like Lewis acids.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Hydrolysis: Pedalitin and glucose.

Glycosylation: Various glycoside derivatives of pedalitin

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Treatment of Cerebral Ischemia and Anoxia

One of the most notable applications of pedaliin is in the treatment of cerebral ischemia and anoxia. A patent describes a flavonoid extract containing this compound derived from the Tibetan herb Dracocephalum tanguticum, which has shown efficacy in treating cerebrovascular diseases. The extract reportedly exhibits neuroprotective effects against hypoxia, making it a candidate for developing treatments for conditions related to inadequate blood flow to the brain .

1.2 Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. It has been identified alongside acteoside in young sesame leaves, both contributing to the plant's overall health benefits. These compounds have demonstrated radical scavenging activity and protective effects against oxidative stress, which is crucial for preventing various chronic diseases .

1.3 Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Compounds like acteoside and this compound are known to exhibit protective effects against neurological diseases such as Parkinson's and Alzheimer's, highlighting their potential as therapeutic agents in neurodegenerative conditions .

Extraction and Quantification Methods

2.1 Extraction Techniques

The extraction of this compound can be achieved through several methods, with macroporous adsorbent resin and solvent extraction being prominent approaches. A study detailed a method involving ethanol to extract flavonoids from Dracocephalum tanguticum, yielding a high concentration of this compound .

2.2 Quantification Using HPLC

High-Performance Liquid Chromatography (HPLC) is a critical technique for quantifying this compound in various samples. A recent study developed an HPLC method that utilizes relative molar sensitivity (RMS) based on -qNMR to ensure reliable quantitative values of this compound and acteoside in dried sesame leaves and processed foods . The method demonstrated good agreement with conventional quantification techniques while providing traceability to international standards.

Case Studies

Mecanismo De Acción

Pedaliin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species. This activity helps protect cells from oxidative damage and may contribute to its anti-cancer properties. In cancer cells, this compound induces apoptosis and cell cycle arrest by modulating various signaling pathways, including those involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Pedaliin is similar to other flavonoid glycosides such as:

Acteoside (verbascoside): Another glycoside found in sesame leaves with antioxidant and anti-inflammatory properties.

Rutin: A flavonoid glycoside with strong antioxidant activity, commonly found in various plants.

Quercetin-3-O-glucoside: A glycoside of quercetin with antioxidant and anti-cancer properties.

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its significant presence in sesame leaves. Its combination of antioxidant and anti-cancer activities makes it a valuable compound for research and potential therapeutic applications .

Propiedades

IUPAC Name |

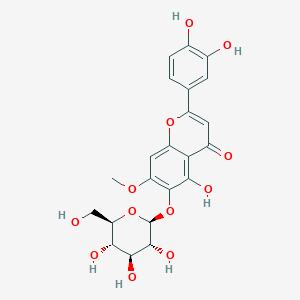

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-6-13-16(11(26)5-12(32-13)8-2-3-9(24)10(25)4-8)18(28)21(14)34-22-20(30)19(29)17(27)15(7-23)33-22/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDSVYQTJXGHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pedaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22860-72-6 | |

| Record name | Pedaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254 °C | |

| Record name | Pedaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.